2,2,2-Trifluoro-N-(4-methoxy-2-nitrophenyl)acetamide
Description
2,2,2-Trifluoro-N-(4-methoxy-2-nitrophenyl)acetamide is an organic compound with the molecular formula C9H7F3N2O4 It is characterized by the presence of trifluoromethyl, methoxy, and nitro functional groups attached to an acetamide backbone
Properties
IUPAC Name |
2,2,2-trifluoro-N-(4-methoxy-2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O4/c1-18-5-2-3-6(7(4-5)14(16)17)13-8(15)9(10,11)12/h2-4H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUBAUKHSFRTAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(4-methoxy-2-nitrophenyl)acetamide typically involves the reaction of 4-methoxy-2-nitroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the acylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols for substitution reactions.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: 2,2,2-Trifluoro-N-(4-methoxy-2-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,2,2-Trifluoroacetic acid and 4-methoxy-2-nitroaniline.
Scientific Research Applications
2,2,2-Trifluoro-N-(4-methoxy-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery due to its structural features that may interact with biological targets.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(4-methoxy-2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The nitro group can undergo bioreduction to form reactive intermediates that may exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-methoxy-N-methylacetamide: Similar in structure but lacks the nitro and phenyl groups.
2,2,2-Trifluoro-N-(4-sulfamoylphenyl)acetamide: Contains a sulfamoyl group instead of a nitro group.
2,2,2-Trifluoro-N-(2-methoxy-4-nitrophenyl)acetamide: Similar structure with slight variations in the position of functional groups.
Uniqueness
2,2,2-Trifluoro-N-(4-methoxy-2-nitrophenyl)acetamide is unique due to the combination of trifluoromethyl, methoxy, and nitro groups attached to the acetamide backbone. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
